4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide 4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20422233
InChI: InChI=1S/C24H33N3O5/c1-18-7-6-8-19(2)24(18)25-23(29)15-26-11-13-27(30,14-12-26)16-20(28)17-32-22-10-5-4-9-21(22)31-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
SMILES:
Molecular Formula: C24H33N3O5
Molecular Weight: 443.5 g/mol

4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide

CAS No.:

Cat. No.: VC20422233

Molecular Formula: C24H33N3O5

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide -

Specification

Molecular Formula C24H33N3O5
Molecular Weight 443.5 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-4-oxidopiperazin-4-ium-1-yl]acetamide
Standard InChI InChI=1S/C24H33N3O5/c1-18-7-6-8-19(2)24(18)25-23(29)15-26-11-13-27(30,14-12-26)16-20(28)17-32-22-10-5-4-9-21(22)31-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Standard InChI Key VXQXGOYHFGPGNZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-4-oxidopiperazin-4-ium-1-yl]acetamide, reflects its intricate architecture . Key structural features include:

  • A 2,6-dimethylphenyl group linked via an acetamide bond.

  • A piperazine 1-oxide ring substituted with a hydroxypropyl chain.

  • A 2-methoxyphenoxy moiety attached to the propyl side chain.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₃N₃O₅
Molecular Weight443.536 g/mol
SMILESCOc1ccccc1OCC(O)CN2(=O)CCN(CC(=O)Nc3c(C)cccc3C)CC2
InChI KeyVXQXGOYHFGPGNZ-UHFFFAOYSA-N

Physicochemical Properties

While experimental data on solubility and logP remain limited, the presence of polar groups (e.g., hydroxyl, oxide) suggests moderate hydrophilicity. The compound’s melting point and stability are unspecified in available literature, though its synthesis requires controlled conditions due to sensitivity to oxidation .

Synthesis and Manufacturing

Synthetic Routes

Patent CN1915982A outlines a multi-step synthesis for ranolazine, providing insights into potential pathways for its N-oxide derivative :

  • Epoxide Formation: Reaction of 2-methoxyphenol with epichlorohydrin yields 3-(2-methoxyphenoxy)-1,2-propylene oxide (80% yield).

  • Piperazine Functionalization: The epoxide intermediate undergoes nucleophilic attack by piperazine derivatives under basic conditions.

  • Oxidation: Introduction of the N-oxide group likely occurs via peroxide-mediated oxidation of the tertiary amine in piperazine .

Critical challenges include regioselective oxidation and purification of the polar product, necessitating chromatographic techniques .

Industrial Production

As a custom synthesis product, commercial availability is restricted. Suppliers like LGC Standards produce it on-demand, requiring specialized documentation due to regulatory controls . Key considerations:

  • Shelf Life: Short stability window, necessitating cold storage.

  • Handling: Classified as a controlled substance in multiple jurisdictions .

Pharmacological Context and Research Findings

Relationship to Ranolazine

Ranolazine (C₂₄H₃₃N₃O₄), the parent drug, is a late sodium current inhibitor used for chronic angina . The N-oxide derivative differs by a single oxygen atom at the piperazine ring, altering electronic properties and potentially metabolism.

Table 2: Comparative Analysis with Ranolazine

ParameterRanolazine4-N-Oxide Derivative
Molecular FormulaC₂₄H₃₃N₃O₄C₂₄H₃₃N₃O₅
Key ModificationPiperazine (non-oxidized)Piperazine 1-oxide
Known ActivityLate Na⁺ channel inhibitionUndetermined (presumed metabolite)

Metabolic and Clinical Insights

While direct studies on the N-oxide are sparse, ranolazine’s pharmacokinetics suggest hepatic CYP3A4-mediated oxidation generates this metabolite . A 2019 study noted ranolazine’s modulation of plasma arginine levels (+26 µmol/L, p<0.05) and oxidative stress reduction (8-iso-PGF₂α ↓144 pmol/mg creatinine), hinting at shared pathways with its metabolites .

Future Directions and Research Gaps

Unanswered Questions

  • Metabolic Fate: Does the N-oxide undergo further biotransformation?

  • Activity Screening: Is the metabolite pharmacologically active or inert?

  • Synthetic Optimization: Can novel catalysts improve oxidation efficiency?

Recommendations

  • In Vitro Assays: Test affinity for cardiac ion channels.

  • ADME Studies: Radiolabeled tracer experiments to map distribution.

  • Stability Trials: Develop lyophilized formulations to extend shelf life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator